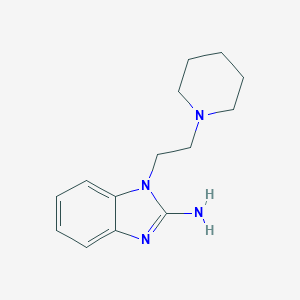

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Description

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFYGMAAFDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340685 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-20-4 | |

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are recognized as privileged structures due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document details a robust and reproducible two-step synthetic pathway, beginning with the formation of the core 2-aminobenzimidazole scaffold, followed by its selective N-alkylation. We will explore the mechanistic underpinnings of each reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This guide is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

The target molecule, this compound, belongs to a class of compounds that has garnered substantial attention for its therapeutic potential.[2][3] Its structure combines the benzimidazole nucleus, a versatile pharmacophore, with a flexible piperidinylethyl side chain, which can significantly influence solubility, cell permeability, and receptor binding affinity.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks it down into two key building blocks: the 2-aminobenzimidazole core and the 1-(2-chloroethyl)piperidine side chain. This suggests a straightforward synthetic strategy based on N-alkylation.

-

Disconnection 1 (C-N bond): The bond between the benzimidazole N1 nitrogen and the ethyl side chain is the most logical point for disconnection. This reveals the 2-aminobenzimidazole intermediate and an appropriate alkylating agent, such as 1-(2-chloroethyl)piperidine.

-

Disconnection 2 (Benzimidazole Ring): The 2-aminobenzimidazole ring itself can be retrosynthetically cleaved to reveal o-phenylenediamine and a one-carbon electrophile, such as cyanogen bromide, which is a classical and efficient method for this cyclization.

This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual reactions.

Selected Synthetic Pathway: Rationale and Mechanism

The chosen synthetic route proceeds in two primary stages:

-

Step 1: Cyclization - Synthesis of 2-aminobenzimidazole from o-phenylenediamine.

-

Step 2: N-Alkylation - Attachment of the piperidinylethyl side chain to the 2-aminobenzimidazole core.

The formation of the 2-aminobenzimidazole scaffold is most reliably achieved through the condensation of o-phenylenediamine with cyanogen bromide (BrCN).

Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This forms a guanidinium-like intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group, leads to the formation of the five-membered imidazole ring. A final tautomerization yields the stable 2-aminobenzimidazole product.

// Reactants OPD [label="o-Phenylenediamine"]; BrCN [label="Cyanogen Bromide (Br-C≡N)"];

// Intermediates & Product Int1 [label="Guanidinium Intermediate"]; Int2 [label="Cyclized Intermediate"]; Product [label="2-Aminobenzimidazole"];

// Reaction Flow OPD -> Int1 [label="+ BrCN\n(Nucleophilic Attack)", fontcolor="#34A853"]; Int1 -> Int2 [label="Intramolecular\nCyclization", fontcolor="#4285F4"]; Int2 -> Product [label="Tautomerization\n(-HBr)", fontcolor="#EA4335"];

// Styling OPD [fillcolor="#FBBC05"]; BrCN [fillcolor="#FBBC05"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Fig. 1: Reaction mechanism for the synthesis of 2-aminobenzimidazole.", fontsize=10, fontcolor="#5F6368"];

This step involves the reaction of 2-aminobenzimidazole with 1-(2-chloroethyl)piperidine. The key challenge in this step is controlling the regioselectivity of the alkylation. 2-Aminobenzimidazole has three potential nucleophilic nitrogen atoms: the two ring nitrogens (N1 and N3) and the exocyclic amino group (N2).

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. Its primary function is to deprotonate the most acidic proton, which is on one of the ring nitrogens (N1/N3), forming a sodium salt. This significantly enhances the nucleophilicity of the ring nitrogen, directing the alkylation to that position. Weaker bases like potassium carbonate could also be used but may require higher temperatures or longer reaction times.[4]

-

Solvent: Anhydrous dimethylformamide (DMF) is an ideal solvent. It is polar and aprotic, which effectively solvates the sodium cation without interfering with the nucleophile. Its high boiling point also allows for heating if necessary to drive the reaction to completion.

-

Alkylating Agent: 1-(2-chloroethyl)piperidine hydrochloride is commonly available and can be used directly or after neutralization. The chloro group serves as a good leaving group for the SN2 reaction.

Mechanism: The reaction proceeds via a classical SN2 mechanism. The deprotonated benzimidazole anion acts as the nucleophile, attacking the electrophilic carbon atom of the 1-(2-chloroethyl)piperidine and displacing the chloride ion. Alkylation preferentially occurs on the ring nitrogen (N1) rather than the exocyclic amino group due to the higher acidity of the N-H proton within the imidazole ring system.

Detailed Experimental Protocol

// Nodes Start [label="Starting Materials\n(o-Phenylenediamine, BrCN)", fillcolor="#FBBC05"]; Step1 [label="Step 1: Cyclization\n(Aqueous EtOH, Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n2-Aminobenzimidazole", shape=box, style=rounded]; Step2 [label="Step 2: N-Alkylation\n(NaH, DMF, 1-(2-chloroethyl)piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product"]; Purify [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product:\n1-(2-piperidin-1-ylethyl)-1H-\nbenzimidazol-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterization\n(NMR, MS, HPLC)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Crude; Crude -> Purify; Purify -> Final; Final -> Analyze; } caption [label="Fig. 2: Step-by-step workflow for the synthesis and analysis.", fontsize=10, fontcolor="#5F6368"];

-

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Reaction Initiation: To the stirred solution, add a solution of cyanogen bromide (11.6 g, 0.11 mol) in water (50 mL) dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by slowly adding aqueous ammonia until the pH is approximately 8-9.

-

Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.

-

Yield: This procedure typically yields 2-aminobenzimidazole as a light-tan solid (approx. 11-12 g, 83-90% yield).

-

Reagents & Setup: To a 250 mL three-neck flask, flame-dried and under a nitrogen atmosphere, add anhydrous DMF (80 mL). Add sodium hydride (60% dispersion in mineral oil, 2.0 g, 0.05 mol) portion-wise at 0 °C.

-

Deprotonation: Add 2-aminobenzimidazole (5.32 g, 0.04 mol) in portions to the stirred suspension of NaH in DMF. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Alkylation: Dissolve 1-(2-chloroethyl)piperidine hydrochloride (7.36 g, 0.04 mol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of ice-cold water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) to afford the pure product.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.1 (m, 4H, Ar-H), ~5.5 (br s, 2H, NH₂), ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-N-piperidine), ~2.5 (m, 4H, piperidine N-CH₂), ~1.6 (m, 4H, piperidine CH₂), ~1.4 (m, 2H, piperidine CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=N), ~140-110 (Ar-C), ~58 (N-CH₂), ~55 (CH₂-N-piperidine), ~54 (piperidine N-CH₂), ~45 (piperidine CH₂), ~26 (piperidine CH₂), ~24 (piperidine CH₂) |

| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 245.1764 |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | >95% |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced from literature values for similar structures.[5][6][7]

Troubleshooting and Safety Considerations

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete reaction; loss of product during neutralization. | Extend reflux time; ensure pH is carefully controlled during work-up to maximize precipitation. |

| Di-alkylation in Step 2 | Use of excess alkylating agent or overly harsh conditions. | Use a strict 1:1 stoichiometry of deprotonated benzimidazole to the alkylating agent.[8] |

| Alkylation on exocyclic amine | Suboptimal base selection; steric hindrance. | Ensure complete deprotonation of the ring nitrogen with NaH before adding the alkylating agent. |

| Difficult purification | Presence of unreacted starting materials or byproducts. | Monitor reaction completion carefully by TLC; optimize the solvent gradient for column chromatography. |

Safety Precautions:

-

Cyanogen Bromide: Extremely toxic and volatile. Always handle in a certified chemical fume hood with appropriate gloves, lab coat, and eye protection. Have a quench solution (e.g., sodium hypochlorite) readily available.

-

Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar). Quench excess NaH carefully with a protic solvent like isopropanol before aqueous work-up.

-

Solvents: DMF is a skin irritant and should be handled with care. Dichloromethane and ethyl acetate are volatile and flammable. Ensure all operations are conducted in a well-ventilated area.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the cyclization of o-phenylenediamine followed by a regioselective N-alkylation. The protocol described herein is robust and scalable, providing a solid foundation for the production of this and related benzimidazole derivatives for further investigation in drug discovery programs. Careful control of reaction conditions, particularly during the alkylation step, is paramount to achieving high yield and purity.

References

- A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010). Google Patents (CN101875638A).

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules. Available at: [Link]

- Synthetic method of benzimidazole derivatives. (2013). Google Patents (CN102863390A).

-

Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2017). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. Available at: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1H-benzimidazol-2-amine | C7H7N3 - SpectraBase. SpectraBase. Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2020). Frontiers in Pharmacology. Available at: [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Molecules. Available at: [Link]

-

1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine | C13H18N4 - PubChem. PubChem. Available at: [Link]

-

1-(2-Chloroethyl)piperidine | C7H14ClN - PubChem. PubChem. Available at: [Link]

Sources

- 1. ijariie.com [ijariie.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical and Pharmacological Landscape of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine and its Congeners

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential pharmacological applications of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. The principles and methodologies described herein are grounded in the well-established chemistry of the 2-aminobenzimidazole scaffold.

Introduction: The 2-Aminobenzimidazole Core in Medicinal Chemistry

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including the essential Vitamin B12. The 2-aminobenzimidazole moiety, in particular, serves as a versatile pharmacophore, conferring upon molecules the ability to interact with a diverse range of biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of a piperidinylethyl side chain at the N-1 position introduces additional physicochemical properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical and Structural Properties

Based on the core structure and related compounds, the anticipated physicochemical properties of this compound are summarized below. These values are predictive and serve as a baseline for experimental determination.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C14H20N4 | Based on structural components. |

| Molecular Weight | ~244.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Benzimidazole derivatives are typically crystalline solids. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions may be pH-dependent due to the presence of basic amine groups. | General solubility of similar heterocyclic compounds. |

| pKa | The piperidine and 2-amino groups are basic and will have distinct pKa values, likely in the range of 7-10. | Based on the pKa of piperidine and aromatic amines. |

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical approach involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by the introduction of the 2-amino group, or a convergent synthesis. A common and effective method is the reaction of an o-phenylenediamine derivative with cyanogen bromide or a cyanamide equivalent. A likely synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-(Piperidin-1-yl)ethyl)-2-nitroaniline

-

To a solution of o-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine

-

Dissolve the N-alkylated nitroaniline from the previous step in a solvent like ethanol or ethyl acetate.

-

Perform catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or use a chemical reducing agent like stannous chloride (SnCl2) in acidic medium.

-

Monitor the reduction of the nitro group by TLC.

-

After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure. The resulting diamine is often used in the next step without extensive purification.

Step 3: Synthesis of this compound

-

Dissolve the diamine from Step 2 in a suitable solvent.

-

Add cyanogen bromide or cyanamide and heat the mixture. The reaction conditions (acidic or basic) may need to be optimized.

-

Monitor the cyclization to form the 2-aminobenzimidazole ring.

-

After completion, neutralize the reaction mixture and extract the product.

-

Purify the final compound by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Expect to see characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts of the piperidine protons are typically observed in the aliphatic region.[3]

-

13C NMR: Signals corresponding to the carbon atoms of the benzimidazole core, the ethyl chain, and the piperidine ring would be observed. The C2 carbon of the benzimidazole ring, bonded to the amino group, would have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3400-3250 cm-1 region), C-N stretching, and aromatic C-H and C=C stretching.[4]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be expected. The fragmentation pattern could provide further structural information, potentially showing cleavage of the ethylpiperidine side chain.[5][6]

Potential Pharmacological Activities and Structure-Activity Relationships

The 2-aminobenzimidazole scaffold is a privileged structure in drug discovery. The introduction of a piperidinylethyl side chain can modulate properties such as solubility, cell permeability, and receptor binding affinity.

Anti-inflammatory Activity

Numerous 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory properties.[1] For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide and TNF-α, key mediators of inflammation.[1] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways. The piperidine moiety can play a crucial role in binding to the target protein.

Anticancer Activity

The benzimidazole core is present in several anticancer agents. Derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole have shown cytotoxic activity against various human cancer cell lines, including colorectal and liver cancer cells.[7] The proposed mechanisms can be diverse, including the inhibition of key enzymes like kinases or interaction with DNA. The specific substitution pattern on the benzimidazole and piperidine rings is critical for potency and selectivity.

Antihistaminic and Antiallergic Activity

Patents have described piperidine derivatives of benzimidazole with potent antihistaminic and antiallergic activities.[8][9][10] These compounds typically act as H1 receptor antagonists. The piperidine ring is a common feature in many antihistamines, and its combination with the benzimidazole scaffold can lead to potent and long-acting drugs.

Other Potential Activities

The versatility of the 2-aminobenzimidazole scaffold suggests a wide range of other potential biological activities, including:

-

Antimalarial: 2-Aminobenzimidazoles have been identified as a promising class of antimalarial agents.[11]

-

Antiviral and Antimicrobial: Various derivatives have shown activity against a range of viruses and bacteria.[1][2]

-

Neuroprotective: Some benzimidazole derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12]

Caption: Logical relationship of structural components to pharmacological activity.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of 2-aminobenzimidazole derivatives. While direct experimental data is limited, a robust understanding of its likely chemical properties, synthesis, and pharmacological potential can be inferred from the extensive research on related compounds. The combination of the privileged 2-aminobenzimidazole core with a piperidinylethyl side chain suggests the potential for diverse biological activities, particularly in the areas of inflammation, oncology, and infectious diseases.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening against a panel of relevant targets would be crucial to elucidate its specific pharmacological profile and to determine its potential as a lead compound for drug development. Structure-activity relationship studies, involving modifications to the piperidine and benzimidazole rings, would be a logical next step to optimize potency and selectivity.

References

- DeVine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 223, 113518.

- Gaba, M., & Mohan, C. (2016). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 109, 25-39.

- Akkoç, S., et al. (2020). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 5(28), 8685-8693.

- Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 167, 115549.

- Rashid, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 777323.

- Patel, D., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

- Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 402-425.

- Esteve, C., et al. (1999). U.S. Patent No. 5,877,187. Washington, DC: U.S.

-

PrepChem. (n.d.). Synthesis of benzimidazol-2-amine. Retrieved from [Link]

- Giraud, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7414.

- Doğan, H. N., & Duran, A. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.

- Akkoç, S., et al. (2020). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 5(28), 8685-8693.

- Kamal, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6523.

- Orjales, A., & Mosquera, R. (1998). CA Patent No. 2,100,503. Canadian Intellectual Property Office.

- Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 402-425.

- Orjales, A., & Mosquera, R. (1994). U.S. Patent No. 5,322,850. Washington, DC: U.S.

-

NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

- El-Hashash, M. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 634-642.

- European P

- Gaba, M., & Mohan, C. (2016). Structure activity relationship (SAR) of benzimidazole derivatives: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.

-

PubChem. (n.d.). 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. Retrieved from [Link]

- European P

- Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(3), 1635-1644.

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

-

PubChem. (n.d.). 1-(2-(piperidin-1-yl)ethyl)piperidin-4-amine. Retrieved from [Link]

- Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 167, 115549.

- Selim, M. R., & El-Sayed, M. A. (2000). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of the Chinese Chemical Society, 47(4A), 827-832.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1H-Benzimidazol-2-amine [webbook.nist.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. US5877187A - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]

- 9. CA2100503C - Piperidine derivatives of benzimidazole - Google Patents [patents.google.com]

- 10. US5322850A - Antiallergic piperidine derivatives of benzimidazole - Google Patents [patents.google.com]

- 11. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS Number: 435342-20-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 435342-20-4, scientifically known as 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This document serves as a detailed resource for researchers, offering insights into its chemical identity, synthesis, characterization, and potential biological significance. While specific biological data for this exact compound is limited in publicly accessible literature, this guide extrapolates potential activities based on the well-established profile of the 2-aminobenzimidazole class, providing a foundation for future research and development.

Chemical Identity and Physicochemical Properties

The compound with CAS number 435342-20-4 is unequivocally identified as this compound. Its molecular structure integrates a 2-aminobenzimidazole core with a piperidinylethyl substituent at the N1 position of the imidazole ring.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 435342-20-4 |

| IUPAC Name | 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-amine |

| Molecular Formula | C₁₄H₂₀N₄ |

| Molecular Weight | 244.34 g/mol |

| Canonical SMILES | C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |

| Synonyms | 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-ylamine |

Synthesis and Purification

The synthesis of this compound is detailed in the doctoral thesis of Senem Akkoç, which focuses on the synthesis and characterization of various derivatives of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole. While the full experimental protocol from this specific source is not publicly available, a general and plausible synthetic approach for this class of compounds can be outlined. The synthesis of 2-aminobenzimidazoles typically involves the cyclization of an o-phenylenediamine precursor.

General Synthetic Pathway

A logical synthetic route would involve a two-step process: N-alkylation of a suitable benzimidazole precursor followed by the introduction of the amino group, or a convergent synthesis where the substituted o-phenylenediamine is cyclized. A common method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide or a cyanamide derivative.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of N-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine.

-

To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add a base such as potassium carbonate or triethylamine.

-

Add 1-(2-chloroethyl)piperidine hydrochloride dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the N-substituted diamine from Step 1 in an appropriate solvent (e.g., ethanol).

-

Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification

Purification of the final compound is critical to ensure high purity for analytical and biological studies.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.

-

Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A gradient elution system, for example, with dichloromethane and methanol, can be employed to effectively separate the desired product from any impurities. The progress of the separation can be monitored by TLC.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the C2 carbon of the benzimidazole ring (which is typically deshielded due to the adjacent nitrogen atoms), and the aliphatic carbons of the piperidinylethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid), would be suitable for this analysis. A single, sharp peak would indicate a high degree of purity.

Table 2: Anticipated Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm), signals for the ethyl linker and piperidine ring in the aliphatic region (δ 1.5-4.0 ppm). |

| ¹³C NMR | Aromatic signals (δ 110-150 ppm), a characteristic signal for the C2 carbon of the benzimidazole ring (δ ~160 ppm), and aliphatic signals (δ 20-60 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 245.1764 |

| HPLC | A single peak with a retention time dependent on the specific column and mobile phase conditions. |

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are not widely reported, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of 2-aminobenzimidazole have been reported to exhibit a wide range of pharmacological activities.

Anticipated Pharmacological Profile

-

Anticancer Activity: Many benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Antimicrobial Activity: The benzimidazole nucleus is present in several antimicrobial agents. These compounds can act against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory Activity: Some benzimidazole derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

-

Antiviral Activity: The structural similarity of the benzimidazole core to purine nucleosides has led to the development of antiviral agents that can interfere with viral replication.

The presence of the piperidine moiety can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are crucial for drug development.

Postulated Mechanism of Action

Based on the known activities of related compounds, the mechanism of action of this compound could involve:

Caption: Postulated mechanisms of action for benzimidazole derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities based on the established profile of its chemical class. Future research should focus on the specific synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its precise pharmacological profile and mechanism of action. The promising activities of related benzimidazole derivatives suggest that this compound could be a valuable lead for the development of new therapeutic agents.

References

- Akkoç, S. (2019). Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies of Derivatives of 1-(2-(Piperidin-1-yl)ethyl)

- Mondal, J., & Sivaramakrishna, A. (2024). Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. In N-heterocyclic drugs and bioactive compounds.

- Tsogoeva, S. B., et al. (Eds.). (2018). Selected current methods for the synthesis of 2‐aminobenzimidazoles. Chemistry–A European Journal, 24(45), 11599-11600.

- Yurttaş, L., Çiftçi, G. A., Aksoy, M. O., & Demirayak, Ş. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236.

- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).

- Abdel-Wahab, B. F., et al. (2021). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861.

- BenchChem. (2025).

- IOSR Journal of Pharmacy and Biological Sciences. (2017).

- RSC Publishing. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5(100), 82345-82353.

- PubMed. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.

- Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. International Journal of Organic and Inorganic Chemistry, 5(2), 1-4.

- MDPI. (2019). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 24(18), 3349.

-

PubChem. (n.d.). 2-Aminobenzimidazole. Retrieved from [Link]

- MDPI. (2020).

- SciSpace. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-71.

- ResearchGate. (2010). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Magnetic Resonance in Chemistry, 47(2), 100-104.

- SciSpace. (2021). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Molecular Structure, 1225, 129115.

- Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.

- MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7354.

- Connect Journals. (2014). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Asian Journal of Chemistry, 26(12), 3581-3584.

- ResearchGate. (2012). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 58, 455-463.

-

PubChem. (n.d.). 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. Retrieved from [Link]

Sources

1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Introduction

This compound is a heterocyclic compound featuring a bicyclic benzimidazole core fused from benzene and imidazole rings, linked to a piperidine moiety via an ethyl chain. This structure is of significant interest to medicinal chemists and drug development professionals due to the established pharmacological importance of the benzimidazole scaffold, which is found in numerous therapeutic agents.[1] A thorough understanding of the molecule's physicochemical properties, particularly its solubility and stability, is a non-negotiable prerequisite for advancing any compound through the development pipeline. These parameters profoundly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.

This technical guide provides a comprehensive framework for characterizing this compound. It moves beyond simple data presentation to explain the causality behind experimental design, offering field-proven protocols that are inherently self-validating. We will explore predictive and experimental methodologies for determining its solubility profile and delineate a robust strategy for assessing its chemical stability through forced degradation studies, in alignment with international regulatory standards.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior. The structure of this compound—containing two basic nitrogen centers (piperidine and the 2-amino group)—suggests that its properties, especially solubility, will be highly dependent on pH.

| Property | Predicted/Estimated Value | Source & Rationale |

| Molecular Formula | C₁₄H₂₀N₄ | [2] Derived from chemical structure. |

| Molecular Weight | 244.34 g/mol | Calculated from the molecular formula. |

| Predicted XLogP3 | ~2.0 - 2.5 | Estimated based on structurally similar compounds like 1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine (XLogP3 = 1.4) and considering the larger piperidine ring.[3] LogP indicates moderate lipophilicity. |

| Predicted pKa | pKa₁: ~9.5-10.5pKa₂: ~6.5-7.5 | Estimated based on the respective pKa values of piperidine (~11.2) and 2-aminobenzimidazole (~7.5).[4][5] The piperidine nitrogen is expected to be the more basic site. |

| Appearance | White to off-white powder | Inferred from the appearance of related 2-aminobenzimidazole compounds.[6] |

Solubility Profile Assessment

The molecule's structure, possessing both lipophilic (benzimidazole, piperidine rings) and ionizable hydrophilic (amine) groups, predicts a classic amphiphilic character with pH-dependent aqueous solubility. At low pH, protonation of the nitrogen atoms will create cationic species, significantly enhancing aqueous solubility. Conversely, in neutral or basic media, the neutral form will predominate, favoring solubility in organic solvents.

Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous Buffers | pH 2 (0.01 M HCl)pH 7.4 (PBS) | HighLow to Moderate | Protonation at acidic pH increases polarity and water solubility. The neutral form at physiological pH is less soluble. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine groups. |

| Polar Aprotic | DMSO, Acetonitrile (ACN) | High | Favorable dipole-dipole interactions are expected. Benzimidazole derivatives show good solubility in DMSO.[7][8] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The molecule's polarity is too high for significant interaction with nonpolar solvents. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of the compound. The objective is to create a saturated solution and measure the concentration of the dissolved analyte.

Causality of Design: This method is chosen for its reliability and direct measurement of thermodynamic solubility. Using a constant temperature shaker ensures that equilibrium is reached efficiently and reproducibly, while the settling period prevents contamination of the supernatant with undissolved solid particles, a critical factor for accurate quantification.

-

Preparation of Vials: Add an excess amount of this compound solid into appropriately sized, sealable glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired test solvent or buffer into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker with a temperature-controlled chamber set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment (at the same temperature as equilibration) for at least 2 hours. This allows for the sedimentation of undissolved particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any remaining microscopic particles. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9] Calculate the solubility based on the concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Shake-Flask method workflow for solubility.

Chemical Stability Profiling

Assessing the intrinsic stability of a drug candidate is a cornerstone of pharmaceutical development. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products and establish the degradation pathways of a molecule.[10] This knowledge is critical for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[11]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active substance. Conditions may need to be adjusted (e.g., temperature, duration, reagent concentration) if degradation is excessive or negligible.[12]

Causality of Design: The conditions are chosen to be more severe than standard accelerated stability testing to intentionally promote degradation.[10] This allows for the rapid identification of potential liabilities in the molecular structure. Neutralizing samples post-stress is crucial to halt the degradation reaction, ensuring the analytical results reflect a specific endpoint.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat the mixture in a water bath at 60°C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution for HPLC analysis.[13]

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at 60°C for 8 hours.

-

At specified time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl before dilution for analysis.[13]

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots at specified time points and dilute for analysis.[13]

-

-

Thermal Degradation:

-

Store a sample of the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.

-

Analyze samples at different time points. The solution sample is diluted for analysis, while the solid sample must first be dissolved and diluted.

-

-

Photolytic Degradation:

-

Expose a sample of the solid compound and a separate vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples.

-

Analytical Framework: Stability-Indicating HPLC-UV Method

A robust analytical method is required to resolve the parent compound from all process impurities and degradation products. A reverse-phase HPLC method is typically the most suitable.

-

HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants and the more retained parent compound. For example:

-

Phase A: Acetate or phosphate buffer (e.g., 20 mM, pH 4.5).[7]

-

Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for assessing peak purity).

-

Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as demonstrated by the analysis of the stressed samples. Peak purity analysis should be performed to confirm that the parent peak in the degraded samples is free from co-eluting impurities.

Workflow for Forced Degradation Studies

Caption: Forced degradation study workflow.

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical, data-driven process that informs every stage of its potential development. Its amphiphilic and basic nature dictates a pH-dependent solubility profile, which must be quantitatively determined to guide formulation. The intrinsic chemical stability, assessed through rigorous forced degradation studies, reveals the molecule's potential liabilities and is indispensable for the development of a validated, stability-indicating analytical method. The protocols and frameworks detailed in this guide provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to thoroughly characterize this promising benzimidazole derivative, enabling informed decisions and accelerating its path forward.

References

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate.

- San Diego State University. (1964). Physical properties of 2-aminobenzimidazoles. SDSU Digital Collections.

- BenchChem. (n.d.). Physicochemical properties of 2-(2-aminophenyl)benzimidazole. BenchChem.

- Celik, H., & Avci, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.

- National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem.

- de Souza, M. C., Giordani, F., de Lacerda, D. I., Guedes, C. E., de S. F. de Souza, C., & Soeiro, M. N. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. National Institutes of Health.

- Pashchevskaya, T. N., et al. (n.d.). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate.

- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). BenchChem.

- Walia, R., et al. (n.d.). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry.

- National Center for Biotechnology Information. (n.d.). 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine. PubChem.

- National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. PubChem.

- Muresan, N., et al. (n.d.). Synthesis, physico-chemical characterization and biological activity of 2-aminobenzimidazole complexes with different metal ions. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. PubChem.

- Smolecule. (2023). 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Smolecule.

- Bajaj, S., et al. (2022). Forced Degradation – A Review. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 2-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}thieno[3,2-b]pyridine-7-carboxylic acid. PubChem.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. BenchChem.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

- Dove Medical Press. (n.d.). Supplementary Material. Dove Medical Press.

- Alichem. (n.d.). 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine. Alichem.

- Molbase. (n.d.). This compound. Molbase.

- ResearchGate. (n.d.). Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ResearchGate.

- Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of 1, 2-Disubstituted Benzimidazole Derivatives using Mannich Bases. ResearchGate.

- DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark.

- Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry.

- National Institutes of Health. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health.

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

- ResearchGate. (n.d.). 1-(2-Piperidinoethyl)-1H-benzimidazole. ResearchGate.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.

- Sun, Y., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR.

- ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.

- BenchChem. (n.d.). Solubility Profile of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine in Organic Solvents: A Technical Guide. BenchChem.

- PubMed. (n.d.). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed.

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

Sources

- 1. maaz.ihmc.us [maaz.ihmc.us]

- 2. m.molbase.com [m.molbase.com]

- 3. 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine | C13H18N4 | CID 745063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]

- 5. uregina.ca [uregina.ca]

- 6. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biomedres.us [biomedres.us]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural elucidation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] As such, rigorous and accurate characterization of its derivatives is paramount for advancing drug discovery and development programs. This document details the theoretical basis and practical application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the definitive identification and purity assessment of the title compound. We delve into predictable fragmentation patterns, characteristic chemical shifts, and the causal reasoning behind the observed spectral features, providing researchers with a self-validating framework for analysis.

Introduction: The Analytical Imperative

This compound incorporates three key pharmacophoric elements: a 2-aminobenzimidazole core, a flexible ethyl linker, and a saturated piperidine ring. The interplay of these fragments defines its physicochemical and biological properties. Verifying the integrity of the molecular architecture, including the specific N-1 substitution pattern on the benzimidazole ring, is a non-trivial analytical challenge that requires a multi-technique approach. Mass spectrometry provides definitive molecular weight information, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular skeleton and its electronic environment. This guide is structured to walk the researcher through the acquisition and, critically, the interpretation of this data with an emphasis on the underlying scientific principles.

Molecular Structure and Physicochemical Properties

A foundational step in any spectroscopic analysis is understanding the basic properties of the analyte.

-

Molecular Formula: C₁₄H₂₀N₄

-

Molecular Weight: 244.34 g/mol

-

Exact Mass: 244.1688 Da

The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling precise confirmation of the elemental composition.

Caption: Predicted ¹H-¹H COSY correlation for the ethyl linker.

¹³C NMR Spectral Interpretation (Predicted in DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The chemical shift of the C2 carbon is particularly diagnostic for 2-substituted benzimidazoles.

[2][3]Table 3: Predicted ¹³C NMR Assignments

| Carbon(s) (See Structure) | Predicted Shift (δ, ppm) | Rationale and Notes |

| C2 | ~158 - 162 | The guanidinic carbon, significantly deshielded by three attached nitrogen atoms. This is a key signature peak. |

| C3a, C7a | ~135 - 145 | Quaternary carbons of the fused rings. May appear as two distinct signals or be broadened depending on tautomerism, though N1-alkylation locks the tautomer. |

| C4, C5, C6, C7 | ~110 - 125 | Aromatic CH carbons. Four distinct signals are expected. |

| N1'-CH₂ (C10) | ~55 - 58 | Aliphatic carbon adjacent to the piperidine nitrogen. |

| Piperidine (C2', C6') | ~53 - 56 | Carbons alpha to the piperidine nitrogen. |

| N1-CH₂ (C9) | ~42 - 45 | Aliphatic carbon adjacent to the benzimidazole nitrogen. |

| Piperidine (C3', C5') | ~24 - 26 | Carbons beta to the piperidine nitrogen. |

| Piperidine (C4') | ~22 - 24 | Carbon gamma to the piperidine nitrogen. |

Conclusion

The structural verification of this compound is reliably achieved through the synergistic application of mass spectrometry and NMR spectroscopy. ESI-MS confirms the molecular formula by identifying the protonated molecular ion [M+H]⁺ at m/z 245.1761. ¹H and ¹³C NMR provide an unambiguous map of the atomic connectivity, with key diagnostic signals including the downfield C2 carbon resonance (~160 ppm), the characteristic aromatic proton signals of the benzimidazole core, and the distinct triplet patterns of the ethyl linker protons. This guide provides the foundational data and interpretive logic for researchers to confidently characterize this and structurally related molecules, ensuring the scientific integrity required for progression in drug development and chemical research.

References

-

ResearchGate. Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. Available at: [Link]

-

ResearchGate. Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Available at: [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript. Available at: [Link]

-

Symbiosis Online Publishing. Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available at: [Link]

-

DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available at: [Link]

-

ResearchGate. ¹H NMR (a) and ¹³C NMR (b) spectrum of N-alkylated of benzimidazole. Available at: [Link]

-

National Institutes of Health (NIH). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

-

National Institutes of Health (NIH). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. Available at: [Link]

-

HETEROCYCLES. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - Supporting Information. Available at: [Link]

-

PubChem. 1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. Available at: [Link]

-

National Institutes of Health (NIH). Etonitazepipne. Available at: [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

-

NIST WebBook. 1H-Benzimidazol-2-amine. Available at: [Link]

-

SpectraBase. 1H-benzimidazol-2-amine 13C NMR. Available at: [Link]

-

PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available at: [Link]

-

Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Available at: [Link]

-

National Institutes of Health (NIH). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Available at: [Link]

-

ResearchGate. Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. Available at: [Link]

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]

-

ResearchGate. SYNTHESIS AND MASS SPECTROMETRIC CHARACTERISTICS OF 1-(AMINOARYL)BENZIMIDAZOLES. Available at: [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine Binding

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a compound of interest in neuropharmacology, with its primary biological targets. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust and validated modeling strategy is paramount.[1][2] This document outlines an end-to-end protocol, from target identification and structural preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is framed with expert rationale, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducible outcomes. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to characterize protein-ligand interactions.[3][4][5]

Introduction and Strategic Overview

This compound is structurally related to compounds known to interact with aminergic G-protein coupled receptors (GPCRs). Preliminary analysis identifies its likely primary targets as the Dopamine D2 (D2R) and D3 (D3R) receptors, with potential off-target interactions at Serotonin 5-HT2A (5-HT2AR) and 5-HT7 (5-HT7R) receptors. Understanding the molecular basis of these interactions is critical for elucidating the compound's pharmacological profile, predicting its efficacy, and anticipating potential side effects.[6]

In silico modeling provides an atomic-level view of these interactions, offering insights that are often difficult to obtain through experimental methods alone.[5] A multi-stage computational approach is the most robust strategy. It begins with predicting the binding pose (molecular docking), proceeds to assess the stability of that pose in a dynamic, solvated environment (molecular dynamics), and culminates in a quantitative estimation of binding affinity (free energy calculations). This tiered approach systematically refines the prediction, increasing the confidence in the final result.

Target Identification and Structural Sourcing

The success of any structure-based design project hinges on the quality of the initial protein structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of macromolecules.

Primary Targets:

-

Human Dopamine D2 Receptor (D2R): A key target for antipsychotic medications.[6][7] A high-resolution crystal structure complexed with the antipsychotic drug risperidone is an excellent starting point.[6][8]

-

Human Dopamine D3 Receptor (D3R): Implicated in substance abuse and Parkinson's disease.[9] Multiple structures are available, including antagonist-bound and agonist-bound states.[10][11][12][13]

Potential Off-Targets:

-

Human Serotonin 5-HT2A Receptor (5-HT2AR): Target for psychedelics and atypical antipsychotics.[14] Several structures in various activation states are available.[15][16][17]

-

Human Serotonin 5-HT7 Receptor (5-HT7R): Involved in mood regulation and cognition.[18] High-resolution structures are available.[19]

| Target Receptor | Recommended PDB ID | Resolution (Å) | Rationale for Selection |

| Dopamine D2 (D2R) | 6CM4[6][8] | 2.87 | High-quality structure complexed with a relevant antipsychotic drug, risperidone.[6][8] |

| Dopamine D3 (D3R) | 3PBL[10][11][13] | 2.89 | Well-characterized structure in complex with the D2/D3 antagonist eticlopride.[10] |

| Serotonin 5-HT2A (5-HT2AR) | 6A93[16] | 3.00 | Structure in complex with risperidone, providing a valuable comparison to D2R.[16] |

| Serotonin 5-HT7 (5-HT7R) | 7XTC[19] | - (Cryo-EM) | Represents the Gs-coupled state, offering insight into agonist-driven conformations.[19] |

The In Silico Modeling Workflow: A Methodological Guide

A rigorous and validated workflow is essential for generating meaningful results. The following sections detail the critical steps, from initial structure preparation to advanced simulation.

Step-by-Step Protocol: Protein Structure Preparation

Rationale: Raw PDB files are not immediately ready for simulation. They often contain non-essential molecules (water, ions, co-crystallization aids), may be missing atoms (especially hydrogens), and can have incorrect bond orders or protonation states. Proper preparation is a critical first step to ensure the physical and chemical realism of the starting model.[20][21][22]

Protocol:

-

Obtain PDB Structure: Download the selected PDB file (e.g., 6CM4.pdb) from the RCSB PDB database.

-

Clean the Structure:

-

Load the structure into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro).[23]

-

Remove all non-essential components: water molecules, ions (unless structurally integral), and any co-solvents or crystallization agents.[21]

-

If the biological unit is a monomer but the PDB file contains a dimer or higher-order oligomer, isolate a single protein chain (e.g., Chain A).[21]

-

-

Add Hydrogens and Assign Charges:

-

Use a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard, AMBER's pdb4amber) to add hydrogen atoms consistent with a physiological pH (typically 7.4).[21][22]

-

This step also involves optimizing the hydrogen-bonding network by flipping the side chains of residues like asparagine, glutamine, and histidine to achieve more favorable interactions.[22]

-

-

Energy Minimization: Perform a brief, constrained energy minimization of the structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation process while keeping the heavy atoms close to their crystallographic positions.

Step-by-Step Protocol: Ligand Preparation

Rationale: A ligand's 3D conformation, charge distribution, and protonation state are crucial for accurate docking. Starting from a 2D structure or a simple 3D model, the ligand must be processed to generate a low-energy, chemically correct conformation for docking.[24]

Protocol:

-

Generate 2D Structure: Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

-

Convert to 3D and Generate States:

-

Use a ligand preparation tool (e.g., Schrödinger's LigPrep, Open Babel) to convert the 2D structure to a 3D conformation.

-

Generate possible ionization and tautomeric states at the target pH (7.4). For this molecule, the amine groups are likely protonation sites.

-

-

Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., OPLS, GAFF). This ensures the ligand has realistic bond lengths and angles before docking.

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[1][25][26] It is a computationally efficient method to generate plausible binding hypotheses.[25]

Protocol:

-

Define the Binding Site (Grid Generation):

-

Identify the receptor's binding pocket. For the selected PDBs, this can be defined by the location of the co-crystallized ligand (e.g., risperidone in 6CM4).

-